

Technical Guide: 4-Chloro-2-isopropyl-6-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-isopropyl-6-methylpyrimidine

Cat. No.: B046638

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CAS Number: 4595-69-1^[1]

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This technical guide provides a comprehensive overview of **4-Chloro-2-isopropyl-6-methylpyrimidine**, a key intermediate in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information from structurally related pyrimidine derivatives to detail its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

While specific experimental data for **4-Chloro-2-isopropyl-6-methylpyrimidine** is not widely reported, the properties of analogous compounds, such as 4-Chloro-2-cyclopropyl-6-methylpyrimidine, can provide valuable insights.

Property	Value (for 4-Chloro-2-cyclopropyl-6-methylpyrimidine)	Reference
Molecular Formula	C ₈ H ₉ ClN ₂	[2]
Molecular Weight	168.62 g/mol	[2]
CAS Number	7043-11-0	[2]
Appearance	Not specified (typically a solid)	
Solubility	Not specified	

Note: The data in this table is for a structurally similar compound and should be used as an estimation.

Synthesis and Experimental Protocols

The synthesis of **4-Chloro-2-isopropyl-6-methylpyrimidine** would likely follow a two-step procedure common for this class of compounds: initial formation of the hydroxypyrimidine ring followed by a chlorination step.

General Synthesis of 4-hydroxy-2-isopropyl-6-methylpyrimidine

The initial pyrimidine ring can be synthesized via the condensation of a β -dicarbonyl compound with an amidine. For 4-hydroxy-2-isopropyl-6-methylpyrimidine, this would involve the reaction of ethyl acetoacetate with isobutyramidine hydrochloride.

Experimental Protocol (Adapted from a general procedure for 4-hydroxy-2,6-disubstituted pyrimidines):

- Reactants:
 - Ethyl acetoacetate
 - Isobutyramidine hydrochloride

- A suitable base (e.g., potassium hydroxide)
- An alcohol solvent (e.g., ethanol)
- Procedure:
 - A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask.
 - Ethyl acetoacetate and isobutyramidine hydrochloride are added to the flask.
 - The reaction mixture is refluxed for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
 - The resulting crude product is purified, typically by recrystallization, to yield 4-hydroxy-2-isopropyl-6-methylpyrimidine.

Chlorination of 4-hydroxy-2-isopropyl-6-methylpyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is then replaced with a chlorine atom using a chlorinating agent.

Experimental Protocol (Adapted from a general procedure for chlorination of hydroxypyrimidines):[\[3\]](#)

- Reactants:
 - 4-hydroxy-2-isopropyl-6-methylpyrimidine
 - Phosphorus oxychloride (POCl_3)
 - A base (e.g., triethylamine)
- Procedure:

- The purified 4-hydroxy-2-isopropyl-6-methylpyrimidine is refluxed in a mixture of phosphorus oxychloride and triethylamine.[3]
- The reaction progress is monitored by TLC.
- After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
- The reaction mixture is carefully poured into ice water and neutralized with a base like potassium hydroxide to a weakly alkaline pH.[3]
- The product is extracted with an organic solvent, such as ethyl acetate.[3]
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, **4-Chloro-2-isopropyl-6-methylpyrimidine**. [3]

Potential Biological Activity and Applications

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The chloro-substituent at the 4-position of **4-Chloro-2-isopropyl-6-methylpyrimidine** serves as a reactive handle for nucleophilic aromatic substitution, allowing for the synthesis of diverse compound libraries for biological screening.

Structurally similar 4,6-disubstituted pyrimidines are known to act as inhibitors of protein kinases. The core pyrimidine structure can form crucial hydrogen bonds with the hinge region of the kinase active site. The isopropyl and methyl groups can occupy hydrophobic pockets within the enzyme, influencing binding affinity and selectivity.

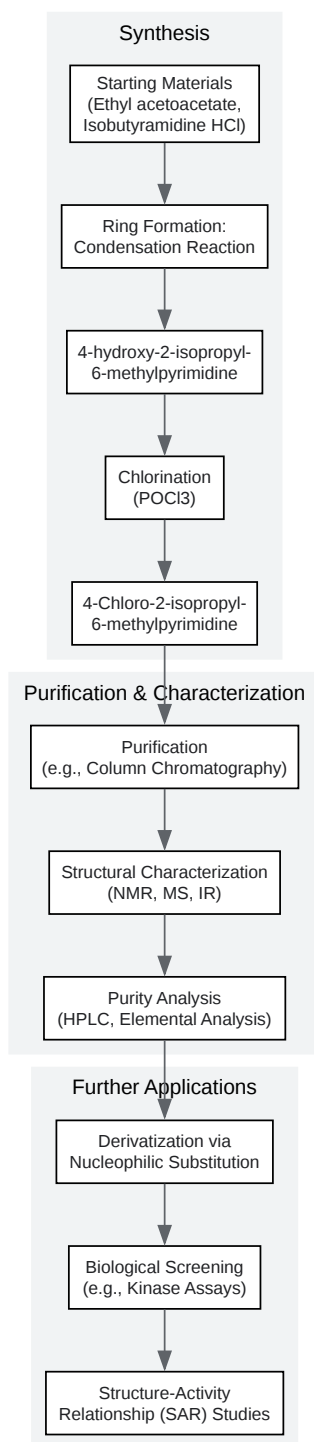
While no direct biological data for **4-Chloro-2-isopropyl-6-methylpyrimidine** has been reported, it is a valuable intermediate for the synthesis of potential therapeutic agents.

Experimental Workflows and Signaling Pathways

General Synthetic and Characterization Workflow

The synthesis and characterization of **4-Chloro-2-isopropyl-6-methylpyrimidine** and its derivatives would typically follow a structured workflow.

General Workflow for Synthesis and Characterization

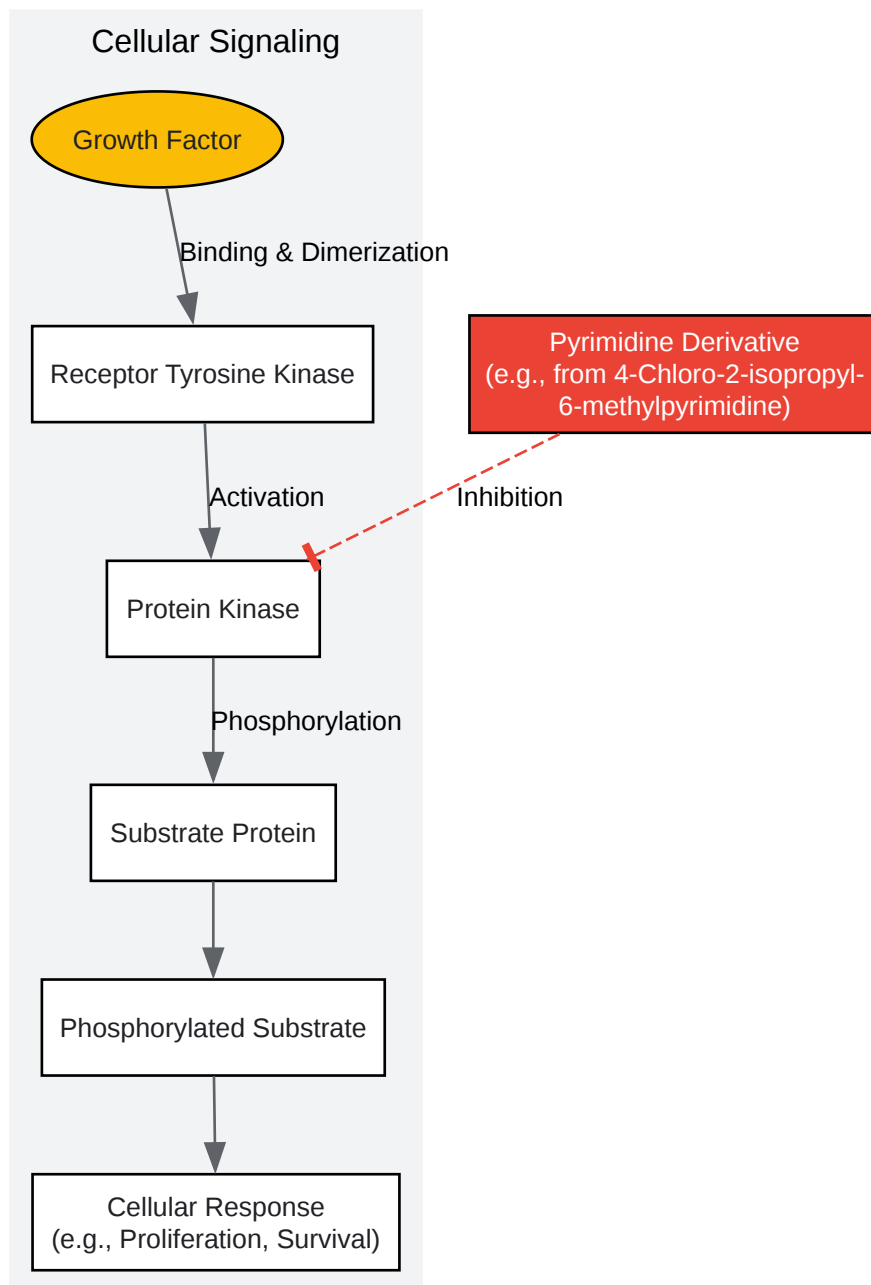
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Caption: A general workflow for the synthesis, purification, characterization, and further application of **4-Chloro-2-isopropyl-6-methylpyrimidine**.

Representative Signaling Pathway: Kinase Inhibition

Given that many pyrimidine derivatives are kinase inhibitors, a potential mechanism of action for derivatives of **4-Chloro-2-isopropyl-6-methylpyrimidine** could involve the inhibition of a protein kinase, thereby modulating a cellular signaling pathway. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted.

Generic Kinase Signaling Pathway Inhibition

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Caption: A generalized diagram showing the inhibition of a protein kinase by a pyrimidine derivative, disrupting a cellular signaling pathway.

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